M,m'-ddt
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Overview
Description
Preparation Methods
M,m’-ddt is prepared by heating chloral (C₂HCl₃O) and chlorobenzene (C₆H₅Cl) in a ratio of 1:2 in the presence of concentrated sulfuric acid (H₂SO₄) . This reaction produces the desired compound through a series of Friedel-Crafts reactions. Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
M,m’-ddt undergoes various chemical reactions, including:
Oxidation: M,m’-ddt can be oxidized to form dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD).
Reduction: Reduction reactions can convert M,m’-ddt to less chlorinated compounds.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed from these reactions are DDE and DDD .
Scientific Research Applications
M,m’-ddt has been extensively used in scientific research due to its insecticidal properties. Some of its applications include:
Chemistry: Used as a model compound to study the environmental fate and degradation of organochlorine pesticides.
Biology: Employed in studies on the impact of pesticides on ecosystems and wildlife.
Medicine: Investigated for its effects on human health, particularly its potential as a carcinogen.
Industry: Utilized in the development of new insecticides and pest control strategies
Mechanism of Action
M,m’-ddt exerts its effects primarily as a contact insecticide. It disrupts the nervous system of insects by interfering with sodium ion channels, leading to prolonged nerve impulses and eventual paralysis . This mechanism of action makes it highly effective against a wide range of insect pests.
Comparison with Similar Compounds
M,m’-ddt is similar in structure to other organochlorine insecticides such as methoxychlor and dicofol. it is unique due to its high environmental persistence and bioaccumulation potential. Similar compounds include:
Methoxychlor: Less persistent in the environment compared to M,m’-ddt.
Dicofol: Used as an acaricide with a similar mode of action but different environmental behavior .
M,m’-ddt’s uniqueness lies in its historical significance and the extensive research conducted on its environmental and health impacts.
Properties
CAS No. |
198014-76-5 |
---|---|
Molecular Formula |
C14H9Cl5 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-chloro-3-[2,2,2-trichloro-1-(3-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H9Cl5/c15-11-5-1-3-9(7-11)13(14(17,18)19)10-4-2-6-12(16)8-10/h1-8,13H |
InChI Key |
UXSCCPYEYMVUCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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